REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][O:5][C:6](=[O:9])[CH:7]=[CH2:8])#[N:2].[C:10]([OH:14])(=[O:13])[CH:11]=[CH2:12].N(C(C)(C)C#N)=NC(C)(C)C#N>C1(=O)CCCCC1>[C:1]([CH2:3][CH2:4][O:5][C:6](=[O:9])[CH:7]=[CH2:8])#[N:2].[C:10]([OH:14])(=[O:13])[CH:11]=[CH2:12].[C:1]([CH2:3][CH2:4][O:5][C:6](=[O:9])[CH:7]=[CH2:8])#[N:2].[C:6]([OH:9])(=[O:5])[CH:7]=[CH2:8] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CCOC(C=C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CCOC(C=C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
As the reaction solution is heated
|
Type
|
CUSTOM
|
Details
|
forming two free radicals which
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCOC(C=C)=O.C(C=C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCOC(C=C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][O:5][C:6](=[O:9])[CH:7]=[CH2:8])#[N:2].[C:10]([OH:14])(=[O:13])[CH:11]=[CH2:12].N(C(C)(C)C#N)=NC(C)(C)C#N>C1(=O)CCCCC1>[C:1]([CH2:3][CH2:4][O:5][C:6](=[O:9])[CH:7]=[CH2:8])#[N:2].[C:10]([OH:14])(=[O:13])[CH:11]=[CH2:12].[C:1]([CH2:3][CH2:4][O:5][C:6](=[O:9])[CH:7]=[CH2:8])#[N:2].[C:6]([OH:9])(=[O:5])[CH:7]=[CH2:8] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CCOC(C=C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CCOC(C=C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
As the reaction solution is heated
|
Type
|
CUSTOM
|
Details
|
forming two free radicals which
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCOC(C=C)=O.C(C=C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCOC(C=C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][O:5][C:6](=[O:9])[CH:7]=[CH2:8])#[N:2].[C:10]([OH:14])(=[O:13])[CH:11]=[CH2:12].N(C(C)(C)C#N)=NC(C)(C)C#N>C1(=O)CCCCC1>[C:1]([CH2:3][CH2:4][O:5][C:6](=[O:9])[CH:7]=[CH2:8])#[N:2].[C:10]([OH:14])(=[O:13])[CH:11]=[CH2:12].[C:1]([CH2:3][CH2:4][O:5][C:6](=[O:9])[CH:7]=[CH2:8])#[N:2].[C:6]([OH:9])(=[O:5])[CH:7]=[CH2:8] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CCOC(C=C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CCOC(C=C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
As the reaction solution is heated
|
Type
|
CUSTOM
|
Details
|
forming two free radicals which
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCOC(C=C)=O.C(C=C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCOC(C=C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][O:5][C:6](=[O:9])[CH:7]=[CH2:8])#[N:2].[C:10]([OH:14])(=[O:13])[CH:11]=[CH2:12].N(C(C)(C)C#N)=NC(C)(C)C#N>C1(=O)CCCCC1>[C:1]([CH2:3][CH2:4][O:5][C:6](=[O:9])[CH:7]=[CH2:8])#[N:2].[C:10]([OH:14])(=[O:13])[CH:11]=[CH2:12].[C:1]([CH2:3][CH2:4][O:5][C:6](=[O:9])[CH:7]=[CH2:8])#[N:2].[C:6]([OH:9])(=[O:5])[CH:7]=[CH2:8] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CCOC(C=C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CCOC(C=C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
As the reaction solution is heated
|
Type
|
CUSTOM
|
Details
|
forming two free radicals which
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCOC(C=C)=O.C(C=C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCOC(C=C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |